molecular formula C16H23ClN2O2 B3027360 (R)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-89-6

(R)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027360
CAS No.: 1286208-89-6
M. Wt: 310.82
InChI Key: XCTBVQRSGNTTDV-CQSZACIVSA-N
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Description

®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a 3-chlorobenzyl group and a tert-butyl carbamate group

Preparation Methods

The synthesis of ®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate: Similar structure but different stereochemistry.

    tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate: Similar structure but different position of the chlorine atom on the benzyl group.

    tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate: Similar structure but different halogen substituent.

The uniqueness of ®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate lies in its specific stereochemistry and the presence of the 3-chlorobenzyl group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTBVQRSGNTTDV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121026
Record name Carbamic acid, N-[(3R)-1-[(3-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-89-6
Record name Carbamic acid, N-[(3R)-1-[(3-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-[(3-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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